molecular formula C21H30ClN5O3S B2770749 1-(1-ethyl-1H-imidazol-2-yl)-4-[4-(piperidine-1-sulfonyl)benzoyl]piperazine hydrochloride CAS No. 1189894-19-6

1-(1-ethyl-1H-imidazol-2-yl)-4-[4-(piperidine-1-sulfonyl)benzoyl]piperazine hydrochloride

Cat. No.: B2770749
CAS No.: 1189894-19-6
M. Wt: 468.01
InChI Key: AVMAIZNBIVYSQZ-UHFFFAOYSA-N
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Description

1-(1-ethyl-1H-imidazol-2-yl)-4-[4-(piperidine-1-sulfonyl)benzoyl]piperazine hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of imidazole, piperazine, and piperidine moieties, making it a versatile candidate for research in medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethyl-1H-imidazol-2-yl)-4-[4-(piperidine-1-sulfonyl)benzoyl]piperazine hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and piperazine intermediates, followed by their coupling with a sulfonyl chloride derivative. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(1-ethyl-1H-imidazol-2-yl)-4-[4-(piperidine-1-sulfonyl)benzoyl]piperazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or piperidine rings, using reagents like alkyl halides or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, 1-(1-ethyl-1H-imidazol-2-yl)-4-[4-(piperidine-1-sulfonyl)benzoyl]piperazine hydrochloride is studied for its potential as a biochemical probe. It can interact with various biological targets, providing insights into cellular processes and molecular interactions.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound can be used in the formulation of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-1H-imidazol-2-yl)-4-[4-(piperidine-1-sulfonyl)benzoyl]piperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: A compound with similar structural features but different functional groups.

    2-(4-Methoxyphenyl)ethylamine: Another structurally related compound with distinct chemical properties.

Uniqueness

What sets 1-(1-ethyl-1H-imidazol-2-yl)-4-[4-(piperidine-1-sulfonyl)benzoyl]piperazine hydrochloride apart is its combination of imidazole, piperazine, and piperidine moieties. This unique structure provides a versatile platform for various chemical modifications and applications, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

[4-(1-ethylimidazol-2-yl)piperazin-1-yl]-(4-piperidin-1-ylsulfonylphenyl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O3S.ClH/c1-2-23-13-10-22-21(23)25-16-14-24(15-17-25)20(27)18-6-8-19(9-7-18)30(28,29)26-11-4-3-5-12-26;/h6-10,13H,2-5,11-12,14-17H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVMAIZNBIVYSQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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